5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE
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Overview
Description
5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted benzyloxy group attached to a dihydro-isoindol-1-one core. The presence of the fluorine atom in the benzyloxy group imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours. The resulting product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group in the benzyloxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as epilepsy and neurodegenerative diseases
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-benzyloxy)-benzaldehyde
- 3-(3-Fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde
- 2-(3-Fluorobenzyloxy)-5-bromopyrimidine
Uniqueness
5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE is unique due to its specific structural features, including the dihydro-isoindol-1-one core and the fluoro-substituted benzyloxy group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H12FNO2 |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H12FNO2/c16-12-3-1-2-10(6-12)9-19-13-4-5-14-11(7-13)8-17-15(14)18/h1-7H,8-9H2,(H,17,18) |
InChI Key |
VDJNJVMPONVUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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